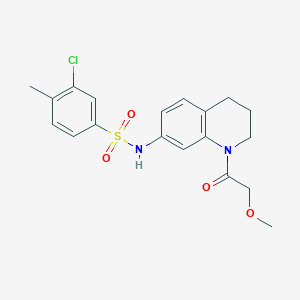

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-13-5-8-16(11-17(13)20)27(24,25)21-15-7-6-14-4-3-9-22(18(14)10-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPYJHYRKICGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced through an acylation reaction using methoxyacetic anhydride or methoxyacetyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound can serve as a pharmacophore due to its ability to interact with various biological targets. Its structural characteristics suggest potential for development as an antibacterial agent by mimicking para-aminobenzoic acid, which is crucial for bacterial folate synthesis .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides exhibit antimicrobial properties. The sulfonamide group may enhance the compound's efficacy against specific pathogens, making it a candidate for treating infections .

- Cancer Research : The unique structural features of this compound may allow for the development of anticancer agents. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Materials Science

- Polymer Development : The compound's unique chemical properties could be utilized in creating new polymers or coatings. Its sulfonamide functionality may contribute to enhanced thermal stability and mechanical properties in polymer matrices.

- Nanotechnology : The synthesis of nanoparticles using this compound as a precursor could lead to novel applications in drug delivery systems or as catalysts in chemical reactions due to its ability to form stable complexes with metal ions .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds related to this sulfonamide exhibited significant activity against Mycobacterium smegmatis and other bacterial strains, suggesting potential use as antibacterial agents .

- Anticancer Properties : Research has indicated that derivatives similar to this compound can inhibit cancer cell lines effectively, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could allow it to interfere with folate synthesis in bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Key Structural Differences

The compound 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide () serves as a primary comparator. Critical differences include:

Implications of Substituent Variations

- 4-Methyl vs. The fluoro group is electronegative, which may improve binding affinity to polar enzyme active sites but reduce membrane permeability .

- 1-(2-Methoxyacetyl) vs. The propylsulfonyl group is bulkier and more polarizable, possibly enhancing solubility but increasing steric hindrance in target binding .

- 6- vs. 7-Positional Attachment :

- Positional isomerism may alter the spatial orientation of the sulfonamide group, affecting target engagement. For example, a 7-position linkage could enable better conformational alignment with enzyme catalytic sites compared to 6-position derivatives.

Physicochemical Properties

Research Methodologies and Structural Analysis

Crystallographic techniques, such as those implemented in the SHELX program suite (), are critical for resolving the 3D conformation of such compounds. For example:

- SHELXL : Used for refining small-molecule crystal structures, enabling precise determination of bond lengths and angles.

- SHELXS/SHELXD : Employed for phase determination in structural studies, which could elucidate differences in the sulfonamide group’s orientation between positional isomers .

Biological Activity

The compound 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H20ClN2O3S

- Molecular Weight : 364.86 g/mol

- CAS Number : Not specified in the search results.

The compound features a chloro group, a sulfonamide moiety, and a tetrahydroquinoline structure, which are known to influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of folate synthesis in bacteria, which is crucial for their growth and replication.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 100 |

These values suggest that the compound may possess comparable antimicrobial activity to other known sulfonamides .

Anticancer Activity

The tetrahydroquinoline scaffold is associated with various anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through different pathways:

- Mechanism of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via mitochondrial pathways.

Research findings indicate that derivatives of tetrahydroquinoline can effectively inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 30 µM .

Case Studies

- In vitro Studies :

- A study investigated the cytotoxic effects of a related compound on HeLa cells, revealing an IC50 value of 15 µM. The study concluded that the compound induced cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis.

- In vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.